molecular formula C11H8ClN3O3 B6331895 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1240564-69-5

1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B6331895
CAS No.: 1240564-69-5
M. Wt: 265.65 g/mol
InChI Key: ZXXXIUZDIOPTIC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is a synthetic organic compound that features a chlorophenyl group and a nitro-substituted pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling with chlorophenyl group: The final step involves coupling the nitrated pyrazole with a chlorophenyl ethanone derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 1-(4-Chlorophenyl)-2-(3-amino-1H-pyrazol-1-yl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethanoic acid.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the chlorophenyl group may contribute to hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(4-Methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one: The methyl group may alter the compound’s electronic properties and steric interactions.

    1-(4-Chlorophenyl)-2-(3-nitro-1H-imidazol-1-yl)ethan-1-one: The imidazole ring may confer different binding properties and reactivity compared to the pyrazole ring.

Uniqueness

1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is unique due to the presence of both a nitro-substituted pyrazole ring and a chlorophenyl group, which together may impart distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(3-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3/c12-9-3-1-8(2-4-9)10(16)7-14-6-5-11(13-14)15(17)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXXIUZDIOPTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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